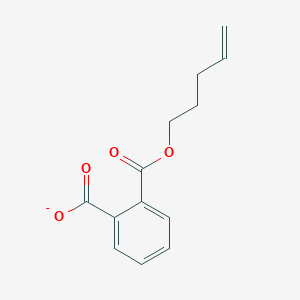

Mono(4-pentenyl)phthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pent-4-enoxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQCFCIEMXEMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Synthesis and Isotopic Labeling Strategies for Mono 4 Pentenyl Phthalate

Synthetic Pathways for Mono(4-pentenyl)phthalate Reference Standards

The preparation of this compound as a reference standard can be achieved through two main synthetic strategies: the direct esterification of phthalic anhydride (B1165640) with the corresponding alcohol or the controlled partial hydrolysis of the parent diester.

Esterification Routes from Phthalic Anhydride and Pentenol Derivatives

The most direct and common method for the synthesis of phthalate (B1215562) monoesters is the ring-opening of phthalic anhydride with an alcohol. This reaction, known as alcoholysis, is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of a monoester.

The reaction of phthalic anhydride with 4-penten-1-ol (B13828) yields this compound. This process is typically carried out by heating the two reactants, often in the presence of a catalyst to increase the reaction rate. While the reaction can proceed without a catalyst, acidic or basic catalysts are frequently employed to achieve higher yields and shorter reaction times. The general reaction is as follows:

C₈H₄O₃ (Phthalic Anhydride) + C₅H₁₀O (4-penten-1-ol) → C₁₃H₁₄O₄ (this compound)

To favor the formation of the monoester over the diester, the reaction is typically conducted using a 1:1 molar ratio of the reactants or a slight excess of phthalic anhydride. The reaction temperature is a critical parameter and is generally kept moderate to prevent the subsequent esterification to the diester.

| Parameter | Condition | Rationale |

| Reactants | Phthalic Anhydride, 4-penten-1-ol | Direct precursors for the target monoester. |

| Solvent | Toluene | Allows for azeotropic removal of any trace water and provides a suitable reaction temperature. |

| Catalyst | p-Toluenesulfonic acid | An acid catalyst to protonate the anhydride carbonyl, increasing its electrophilicity. |

| Temperature | 80-100 °C | Sufficient to promote the reaction without significant formation of the diester. |

| Reaction Time | 4-6 hours | Monitored by TLC to ensure completion of the monoester formation. |

| Workup | Aqueous sodium bicarbonate wash | To remove unreacted phthalic anhydride and the acid catalyst. |

| Purification | Column chromatography | To isolate the pure this compound from any starting material or byproducts. |

This table presents a representative set of conditions for the synthesis of this compound via the esterification route.

Controlled Hydrolysis of Di(4-pentenyl)phthalate for Monoester Generation

An alternative route to this compound is the selective partial hydrolysis of the corresponding diester, di(4-pentenyl)phthalate. This method requires careful control of reaction conditions to favor the cleavage of only one ester linkage, preventing the complete hydrolysis to phthalic acid. Base-catalyzed hydrolysis, or saponification, is a common method for this transformation.

The reaction involves the treatment of di(4-pentenyl)phthalate with a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent system. The use of a semi-two-phase system, for instance, a mixture of tetrahydrofuran (B95107) (THF) and water, at low temperatures has been shown to be effective for the selective monohydrolysis of symmetric diesters. This approach minimizes the further hydrolysis of the monoester product.

The general reaction is:

C₁₈H₂₂O₄ (Di(4-pentenyl)phthalate) + NaOH → C₁₃H₁₃NaO₄ (Sodium this compound) + C₅H₁₀O (4-penten-1-ol)

Following the hydrolysis, an acidic workup is necessary to protonate the resulting carboxylate salt to yield the final this compound.

| Parameter | Condition | Rationale |

| Reactant | Di(4-pentenyl)phthalate | The starting diester for hydrolysis. |

| Reagent | Sodium Hydroxide (1.0-1.2 equivalents) | Stoichiometric amount to favor mono-hydrolysis. |

| Solvent System | Tetrahydrofuran (THF) / Water | A semi-two-phase system that facilitates controlled hydrolysis. |

| Temperature | 0 °C | Low temperature is crucial to enhance selectivity and prevent over-hydrolysis. |

| Reaction Time | 1-3 hours | Typically rapid under these conditions; monitored by TLC. |

| Workup | Acidification with dilute HCl | To protonate the carboxylate and precipitate the monoester. |

| Purification | Recrystallization or column chromatography | To obtain the pure this compound. |

This table outlines optimized conditions for the controlled hydrolysis of di(4-pentenyl)phthalate to its monoester.

Preparation of Isotopically Labeled this compound for Mechanistic and Quantitative Studies

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based analytical methods. Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes for this purpose.

Deuterium Labeling for Mass Spectrometric Applications

Deuterium-labeled this compound, often with four deuterium atoms on the benzene (B151609) ring (d4), is a widely used internal standard. The synthesis of This compound-d4 (B585247) can be achieved by employing a deuterated starting material. A common strategy is to use phthalic anhydride-d4 in the esterification reaction with unlabeled 4-penten-1-ol.

Phthalic anhydride-d4 can be prepared from commercially available deuterated precursors, such as o-xylene-d10, through oxidation. The subsequent reaction with 4-penten-1-ol follows a similar procedure to the synthesis of the unlabeled compound.

| Labeling Strategy | Precursor | Reaction | Product |

| Ring Deuteration | Phthalic Anhydride-d4 | Esterification with 4-penten-1-ol | This compound-d4 |

This table summarizes the strategy for the synthesis of deuterium-labeled this compound.

Another approach involves the deuteration of the pentenyl side chain. This can be accomplished by using a deuterated 4-penten-1-ol, which can be synthesized through various organic reactions, including the reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄).

Carbon-13 Labeling for Tracing and Quantitative Analysis

Carbon-13 labeled this compound is valuable for metabolic studies and as an internal standard in quantitative analysis. The introduction of ¹³C atoms can be targeted to either the phthalate backbone or the pentenyl side chain.

A practical approach is to use ¹³C-labeled phthalic anhydride. Uniformly ¹³C-labeled phthalic anhydride (¹³C₈) can be synthesized from ¹³C-labeled precursors such as U-¹³C-benzene. Alternatively, phthalic anhydride with ¹³C labeling at specific positions, for example, at the carbonyl carbons, can also be prepared. The reaction of ¹³C-phthalic anhydride with 4-penten-1-ol then yields the desired ¹³C-labeled this compound.

| Labeling Strategy | Precursor | Reaction | Product |

| Phthalate Backbone Labeling | Phthalic Anhydride-¹³C₈ | Esterification with 4-penten-1-ol | This compound-¹³C₈ |

This table outlines the synthetic strategy for producing Carbon-13 labeled this compound.

The synthesis of a ¹³C-labeled pentenol side chain is also feasible but generally more complex and costly. The choice of labeling position depends on the specific application, such as the need to trace the fate of the aromatic ring versus the alkyl chain in metabolic studies.

Advanced Analytical Methodologies for Detection and Quantification of Mono 4 Pentenyl Phthalate

Chromatographic Separation Techniques

The accurate detection and quantification of Mono(4-pentenyl)phthalate, a monoester metabolite of the corresponding diester, rely on sophisticated analytical methodologies capable of high sensitivity and selectivity. Chromatographic techniques, which separate components of a mixture for subsequent analysis, are central to this process. The two primary methods employed for the analysis of phthalate (B1215562) monoesters, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS/MS). These techniques offer robust platforms for identifying and measuring the compound in various complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for the analysis of phthalates. gcms.cz It is recognized for being a relatively simple, fast, and inexpensive method that provides valuable mass spectral information for compound identification. gcms.cz However, the analysis of phthalate monoesters like this compound presents a challenge due to the presence of a polar carboxylic acid group. This functional group makes the molecule less volatile and prone to thermal degradation in the hot GC injector, which can complicate analysis. nih.govnih.gov To overcome these issues, specific strategies, including derivatization and careful optimization of GC parameters, are employed.

To improve the chromatographic behavior of polar and thermally unstable phthalate monoesters, a derivatization step is often performed prior to GC-MS analysis. nih.govnih.gov This chemical process transforms the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl (B83357) ether. This enhances the compound's volatility, allowing it to be more readily analyzed by GC.

One of the most common derivatization approaches is silylation. nasa.govresearchgate.net This involves reacting the analyte with a silylating agent, such as N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nasa.govresearchgate.net In this reaction, the acidic hydrogen on the carboxylic acid group of this compound is replaced by a non-polar tert-butyldimethylsilyl (TBDMS) group. This single-step reaction is highly efficient and produces a derivative that is less susceptible to hydrolysis compared to other reagents. nasa.gov The resulting TBDMS-ester of this compound is significantly more volatile and stable, leading to improved peak shape and detection in GC-MS.

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

|---|---|---|---|---|

| Silylating Agents | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Carboxylic Acid (-COOH) | tert-butyldimethylsilyl (TBDMS) ester |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid (-COOH) | trimethylsilyl (TMS) ester |

| Alkylating Agents | Pentafluorobenzyl bromide | PFBBr | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) ester |

Effective separation of phthalates, particularly isomers which can be challenging to distinguish by mass spectrometry alone, is critically dependent on the optimization of Gas Chromatography parameters. gcms.czoregonstate.edu The selection of the GC column's stationary phase is a crucial first step. For general phthalate analysis, columns with stationary phases such as 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms) or specialized phases like Rtx-440 and Rxi-XLB are often recommended for providing good resolution of complex phthalate mixtures. gcms.czrestek.com

The oven temperature program is another critical parameter that must be optimized. A typical program involves an initial low temperature, followed by one or more temperature ramps to a final, higher temperature. epa.gov A faster temperature ramp can result in sharper peaks and shorter analysis times, but a slower ramp is often necessary to achieve baseline resolution of closely eluting isomers. nih.gov The final temperature and hold time are selected to ensure all analytes of interest have eluted from the column without causing degradation of either the analytes or the column's stationary phase. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Rtx-440, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium | Helium |

| Injector Temperature | 250 °C | 280 °C |

| Injection Mode | Splitless | Splitless |

| Oven Program | Initial 40 °C for 2 min, ramp 25 °C/min to 200 °C, ramp 10 °C/min to 300 °C, hold for 5 min | Initial 150 °C for 0.5 min, ramp 5 °C/min to 220 °C, ramp 3 °C/min to 275 °C, hold for 13 min |

| MS Transfer Line | 280 °C | 290 °C |

| Ion Source Temp. | 230 °C | 230 °C |

| Analysis Mode | Scan or Selected Ion Monitoring (SIM) | Scan or Selected Ion Monitoring (SIM) |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a key technique for the rapid analysis of phthalate metabolites, including this compound. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures than traditional HPLC, leading to significantly faster analysis times and improved chromatographic resolution. dphen1.com This enhanced separation efficiency is crucial for resolving structurally similar phthalate monoesters from complex sample matrices. researchgate.net

For the analysis of this compound, a typical UHPLC method would involve a reversed-phase column, such as a C18, coupled with a tandem mass spectrometry (MS/MS) detector. dphen1.comnih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as acetic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. dphen1.comnih.gov The rapid gradient elution allows for the separation of multiple phthalate metabolites in a single chromatographic run, often in under 10 minutes. researchgate.net This high-throughput capability is essential for large-scale environmental monitoring and human biomonitoring studies.

Sample Preparation Protocols for Diverse Environmental Matrices

The effective extraction and cleanup of this compound from complex environmental samples are critical steps that precede instrumental analysis. The choice of sample preparation protocol depends heavily on the nature of the matrix, which can range from water and soil to biological tissues.

Several advanced extraction techniques are employed to isolate phthalate monoesters from diverse matrices, offering significant advantages over traditional liquid-liquid extraction in terms of efficiency, solvent consumption, and automation potential. thermofisher.com

Solid-Phase Extraction (SPE) is widely used for aqueous samples and for the cleanup of extracts from solid samples. mdpi.comnih.gov The technique involves passing a liquid sample through a solid sorbent that retains the analyte of interest. sigmaaldrich.com For phthalate monoesters, reversed-phase sorbents like C18 are common. mdpi.com The retained this compound is then eluted with a small volume of an organic solvent. SPE is effective for concentrating analytes and removing interfering matrix components. mdpi.commdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the extraction solvent within a sealed vessel, accelerating the extraction of analytes from solid samples. acs.org This process significantly reduces extraction times and solvent volumes compared to conventional methods like Soxhlet extraction. nih.govresearchgate.net The choice of solvent is critical, with acetonitrile and methanol often used for extracting phthalates from soil and other solid matrices. acs.orgnih.gov

Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction, uses conventional solvents at elevated temperatures (40–200 °C) and pressures (1500–2000 psi) to extract analytes from solid and semi-solid samples. thermofisher.comsci-hub.ru The high temperature and pressure increase the efficiency and speed of the extraction process. researchgate.net ASE has been successfully applied to extract phthalates from matrices like soil, sediment, and biosolids, often using solvent mixtures such as dichloromethane/acetone or ethyl acetate/hexane/dichloromethane. sci-hub.runih.gov

Comparison of Extraction Methods for Phthalate Monoesters

| Technique | Principle | Common Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid phase. sigmaaldrich.com | Water, beverages, urine, cleaned-up extracts. nih.govmdpi.commdpi.com | High concentration factor, selective, reduced solvent use, easily automated. mdpi.com | Can be prone to clogging with particulate matter; sorbent choice is critical. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to rapidly heat solvents and accelerate analyte extraction from a solid matrix. acs.org | Soil, sediment, food, plastics. acs.orgnih.gov | Very fast extraction times, low solvent consumption, high efficiency. nih.govresearchgate.net | Requires specialized equipment; solvent choice is crucial for effective heating. acs.org |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. thermofisher.com | Soil, sediment, biosolids, tissues. sci-hub.runih.govnih.gov | Fast, efficient, automated, low solvent use compared to traditional methods. thermofisher.comresearchgate.net | High initial equipment cost; potential for thermal degradation of some analytes. |

Matrix effects are a significant challenge in trace quantitative analysis, particularly when using sensitive techniques like LC-MS/MS. dphen1.com These effects occur when co-extracting components from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. researchgate.net This can compromise the accuracy and precision of the quantification of this compound.

Several strategies are employed to mitigate matrix effects:

Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may compromise the method's sensitivity if the analyte concentration is very low. nih.govcabidigitallibrary.org

Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is free of the target analyte. This helps to ensure that the standards and the samples experience similar matrix effects, thereby improving accuracy.

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte. jst.go.jp A SIL-IS for this compound would be chemically identical and co-elute chromatographically, but be distinguishable by mass spectrometry. Since it experiences the same matrix effects and variability during sample preparation and injection, it allows for highly accurate correction of the analytical signal. okstate.edu

Analytical Quality Assurance and Quality Control for this compound Determinations

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in the analysis of this compound. These procedures encompass method validation and the routine use of standards and reference materials.

Before a method is used for routine analysis, it must be thoroughly validated to demonstrate its fitness for purpose. Key validation parameters include linearity, accuracy, precision, and sensitivity. The sensitivity of a method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. uned.es

LOD and LOQ values are determined experimentally, often by analyzing a series of low-level spiked samples. europa.eu For phthalate monoesters, these limits are highly dependent on the analytical instrument and the sample matrix. Modern LC-MS/MS methods can achieve LOQs in the low nanogram-per-milliliter (ng/mL) or nanogram-per-gram (ng/g) range. nih.govchromatographyonline.com

Example LOD and LOQ Values for Phthalate Monoesters in Various Matrices

| Compound | Matrix | Method | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Monoethyl phthalate (MEP) | Urine | HPLC-MS/MS | 0.85 ng/mL | 2.82 ng/mL | chromatographyonline.com |

| Monobutyl phthalate (MBP) | Urine | HPLC-MS/MS | 1.54 ng/mL | 5.13 ng/mL | chromatographyonline.com |

| Monobenzyl phthalate (MBzP) | Urine | HPLC-MS/MS | 1.12 ng/mL | 3.74 ng/mL | chromatographyonline.com |

| Mono(2-ethylhexyl)phthalate (MEHP) | Urine | HPLC-MS/MS | 5.33 ng/mL | 17.76 ng/mL | chromatographyonline.com |

| Various Phthalates | Porcine Tissue | SPE-LC-MS/MS | 0.01-0.6 ng/g | Not Reported | nih.gov |

| Various Phthalates | Gilthead Sea Bream | MSPD-HPLC | 0.11-0.68 µg/kg | 0.37-2.28 µg/kg | uned.es |

The use of internal standards (IS) is crucial for achieving high accuracy and precision, as they correct for analyte loss during sample preparation and for variations in instrument response. okstate.edu As mentioned, stable isotope-labeled analogs of the target analytes are the gold standard for IS in mass spectrometry-based methods. jst.go.jp For phthalate analysis, deuterated forms of common phthalate monoesters (e.g., DBP-d4, DEHP-d4) are often used. jst.go.jp If a specific IS for this compound is unavailable, a structurally similar labeled monoester may be chosen, though this is less ideal.

Lack of Environmental Data Precludes Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant scarcity of data regarding the environmental presence and distribution of the chemical compound this compound. Despite extensive searches for quantitative information on its concentration in various environmental compartments, there is insufficient data to construct a detailed analysis as requested.

One study noted the qualitative presence of this compound in municipal soil in India, indicating that it is present in the terrestrial environment. However, this study did not provide specific concentration levels, which are crucial for a thorough environmental assessment.

Due to the absence of quantitative data in the public domain for this compound in aquatic environments (including water columns, sediments, and suspended particulate matter), terrestrial ecosystems (such as agricultural and urban soils, biosolids, and waste materials), and atmospheric compartments (like air and dust), it is not possible to generate an in-depth article with the required data tables and detailed research findings for this specific compound.

Further environmental monitoring and research are needed to determine the concentration levels, spatial distribution, and potential environmental fate of this compound. Without such foundational data, a detailed and scientifically robust article on its environmental occurrence cannot be produced.

Environmental Occurrence and Spatial Distribution of Mono 4 Pentenyl Phthalate

Bioaccumulation Patterns in Non-Human Biota (Focus on Presence, not Effects)

There is no available scientific literature that specifically documents the bioaccumulation of Mono(4-pentenyl)phthalate in non-human organisms. Research on phthalate (B1215562) metabolites in the environment tends to focus on the monoesters of more commercially prominent parent compounds, such as Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP).

Accumulation in Lower Trophic Levels (e.g., Algae, Microorganisms)

No studies were found that investigated the presence or accumulation of this compound in algae or microorganisms. General research confirms that some microorganisms and algae can absorb and sometimes metabolize various phthalate esters, but specific data for this compound is not available.

Uptake and Distribution in Environmental Organisms (e.g., Invertebrates, Fish)

Similarly, there is a lack of specific data on the uptake and distribution of this compound in invertebrates and fish. While numerous studies detail the bioaccumulation of other phthalate monoesters in aquatic organisms, the scientific community has not published research focused on this particular compound. Therefore, no data tables or detailed research findings on its presence in these organisms can be provided.

The request for an article focusing solely on the bioaccumulation of this compound cannot be fulfilled at this time. The necessary scientific data to thoroughly and accurately address the specified topics does not appear to exist in the public domain.

Environmental Fate and Transformation Mechanisms of Mono 4 Pentenyl Phthalate

Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the removal of phthalate (B1215562) esters from the environment. Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of these compounds. The process is initiated by the enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting phthalic acid and the alkyl side-chain.

Mono-alkyl phthalate esters are known to be degraded by a wide variety of microorganisms. While specific consortia responsible for the degradation of Mono(4-pentenyl)phthalate have not been extensively documented, studies on similar MPEs indicate that both individual microbial species and complex microbial communities in environments such as soil, sediment, and wastewater are capable of utilizing these compounds as a source of carbon and energy nih.gov. Fungi, including species from the genera Aspergillus, Fusarium, and Penicillium, have also been shown to efficiently degrade phthalate esters researchgate.net. The degradation of MPEs is often more rapid than that of their parent diesters.

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the remaining ester linkage. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases, which cleave the ester bond to yield phthalic acid and 4-penten-1-ol (B13828) d-nb.infofrontiersin.org. The widespread presence of non-specific esterases in various microorganisms contributes to the relatively rapid degradation of MPEs in diverse environments nih.govresearchgate.net. The efficiency of this enzymatic hydrolysis can be influenced by the chemical structure of the phthalate ester nih.gov.

Following the initial hydrolysis, the resulting 4-penten-1-ol and phthalic acid are further metabolized by microorganisms. The unsaturated pentenyl side-chain is likely to be degraded through pathways analogous to the beta-oxidation of fatty acids. This process would involve a series of enzymatic reactions that sequentially shorten the carbon chain. While the specific enzymes and intermediates for the degradation of the 4-pentenyl group have not been detailed in the literature, the beta-oxidation pathway is a common mechanism for the breakdown of aliphatic chains in microorganisms. It is plausible that this pathway is a key step in the complete mineralization of the side-chain of this compound to carbon dioxide and water. Research on other phthalates, such as monoethylhexyl phthalate (MEHP), has shown an impact on fatty acid β-oxidation, suggesting the involvement of this pathway in the metabolism of phthalate side chains researchgate.net.

The rate of biodegradation of this compound is significantly influenced by various environmental parameters. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.

Temperature: Temperature has a pronounced effect on biodegradation rates. Studies on MPEs in natural sediments have shown a significant increase in half-lives at lower temperatures. For instance, half-lives of MPEs were found to increase approximately eight-fold when the temperature was decreased from 22°C to 5°C nih.govresearchgate.net.

pH: The pH of the environment can impact both the microbial populations and the activity of the esterase enzymes responsible for the initial hydrolysis. While many phthalate-degrading microorganisms can operate over a broad pH range, optimal degradation rates are typically observed within a specific pH range that is favorable for the active microbial community bohrium.com.

Oxygen Levels: The availability of oxygen is a critical factor determining the biodegradation pathway. Aerobic conditions generally favor the rapid degradation of phthalates. Under anaerobic conditions, the degradation process can be significantly slower and may proceed through different metabolic pathways researchgate.net.

Salinity: The salinity of the environment can also influence biodegradation, although studies on MPEs have shown comparable degradation rates in both marine and freshwater sediments, suggesting that the degrading microorganisms are adaptable to a range of salinity levels nih.govresearchgate.net.

The following table summarizes the influence of environmental factors on the biodegradation of mono-alkyl phthalate esters, which can be considered indicative for this compound.

| Environmental Factor | Effect on Biodegradation Rate | Reference |

| Temperature | Decreased temperature significantly increases half-life (e.g., ~8-fold increase from 22°C to 5°C). | nih.gov, researchgate.net |

| pH | Affects microbial metabolism and enzyme activity; optimal degradation occurs within a specific pH range. | bohrium.com |

| Oxygen Levels | Aerobic conditions generally lead to faster degradation compared to anaerobic conditions. | researchgate.net |

| Salinity | Degradation rates can be comparable in both freshwater and marine environments. | nih.gov, researchgate.net |

Microbial Degradation by Bacterial Consortia and Fungi

Sorption and Desorption Dynamics in Environmental Matrices

The movement and distribution of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. Due to their hydrophobic nature, phthalates readily adsorb onto soil and sediment particles, which limits their mobility in aqueous systems. nih.gov

The primary driver for the sorption of phthalate esters in soil and sediment is their interaction with natural organic matter (NOM). nih.gov The process is typically governed by hydrophobic partitioning, where the compound moves from the aqueous phase into the organic fraction of the soil or sediment. nih.gov Additionally, hydrogen bonding can play a role in the sorption of phthalate esters to NOM. nih.gov

Table 2: Key Factors Influencing Phthalate Sorption in Soil and Sediment

| Factor | Influence on Sorption | Mechanism |

| Soil Organic Matter (SOM) | Increases sorption | Hydrophobic partitioning, H-bonding |

| Clay Content | Can increase sorption | Surface adsorption, complexation |

| pH | Can influence surface charge and compound speciation | Electrostatic interactions |

| Particle Size | Smaller particles (higher surface area) increase sorption | Increased available surface for interaction |

The mobility of this compound in aquatic systems is generally low due to its tendency to sorb to particulate matter. nih.gov Phthalates are not chemically bound within the polymer matrix of plastics and can leach into the surrounding environment. researchgate.netnih.gov This leaching process is a significant pathway for their entry into aquatic ecosystems. nih.govnih.gov

Once in the water column, the compound's fate is dictated by its partitioning behavior. Due to hydrophobicity, it will preferentially adsorb to suspended solids and bottom sediments rather than remaining dissolved in the water. nih.gov This process effectively removes the compound from the water column, but concentrates it in the sediment, which can act as a long-term sink and a potential source for benthic organisms. The leaching from plastics can be a very slow, long-term process, with studies suggesting that microplastics can release phthalates for decades or even centuries. researchgate.netkinampark.com Factors such as temperature, UV radiation, and water chemistry can influence the rate of leaching from plastic materials. geomar.de

Formation and Interconversion from Parent Phthalate Diesters in the Environment

This compound is not typically produced commercially but is formed in the environment as an intermediate metabolite from the degradation of its parent diester, Di(4-pentenyl)phthalate. researchgate.netresearchgate.net This conversion is a critical first step in the ultimate breakdown of the parent compound.

The formation of this compound from Di(4-pentenyl)phthalate can occur through abiotic hydrolysis. researchgate.net As discussed previously, this reaction involves the cleavage of one of the two ester linkages in the diester molecule, yielding one molecule of this compound and one molecule of the corresponding alcohol (4-penten-1-ol). This process is subject to the same environmental influences as other hydrolysis reactions, primarily pH and temperature. researchgate.net While abiotic hydrolysis occurs, it is often a slower process compared to microbial degradation in environmentally relevant conditions. epa.gov

The primary pathway for the conversion of phthalate diesters to their corresponding monoesters in the environment is through microbial activity. nih.govresearchgate.net A wide variety of microorganisms, including bacteria and fungi, produce enzymes called esterases or hydrolases that can efficiently catalyze the hydrolysis of the first ester bond of a phthalate diester. nih.govnih.govnih.gov This enzymatic hydrolysis is often the initial and rate-limiting step in the complete biodegradation of phthalate diesters. nih.gov

Numerous bacterial strains have been identified that can carry out this transformation. The resulting monoester, this compound, can then be further degraded by the same or other microorganisms, eventually leading to the formation of phthalic acid, which can be mineralized to carbon dioxide and water. nih.govnih.gov

Table 3: Examples of Microorganisms Involved in Phthalate Diester to Monoester Conversion

| Microorganism | Parent Phthalate Example | Reference |

| Gordonia sp. | Di(2-ethylhexyl)phthalate (DEHP) | nih.gov |

| Rhodococcus erythropolis | Di(2-ethylhexyl)phthalate (DEHP) | nih.gov |

| Acinetobacter lwoffii | Dipropyl phthalate | researchgate.net |

| Micrococcus sp. | Medium-chain dialkyl phthalates | nih.gov |

| Bacillus sp. | Medium-chain dialkyl phthalates | nih.gov |

This table lists examples of microorganisms known to degrade phthalate diesters, a process that forms the corresponding monoester.

Fundamental Biological Interactions and Metabolic Transformations of Mono 4 Pentenyl Phthalate in Model Systems

Metabolic Conversion in Non-Human Biological Systems (e.g., in vitro enzymatic studies, microbial cultures)

The initial step in the metabolism of phthalate (B1215562) diesters, such as DAP, is the hydrolysis into their corresponding monoesters. e-apem.org This reaction is a critical activation step, as the resultant monoesters are often considered more biologically active than the parent diesters. mdpi.com

In rodent models, DAP is extensively absorbed and rapidly metabolized. Following oral administration in rats and mice, metabolites are primarily excreted in the urine. Among the identified urinary metabolites is the monoester, referred to as monoallyl phthalate, which corresponds to Mono(4-pentenyl)phthalate. This indicates that the hydrolysis of DAP to this compound is a significant metabolic pathway in these model organisms.

Further metabolism of phthalate monoesters can occur through oxidative processes. e-apem.orgnih.gov While specific studies on the complete microbial degradation pathway of this compound are not extensively detailed, research on other phthalate monoesters suggests that subsequent reactions can lead to the opening of the benzene (B151609) ring and eventual mineralization. mdpi.com

The hydrolysis of phthalate diesters to their monoester forms is catalyzed by a class of enzymes known as carboxylesterases or non-specific esterases and lipases. e-apem.orgmdpi.com These enzymes are ubiquitous in various biological systems. In vitro studies using hepatic and intestinal preparations from several species have demonstrated the capability of these tissues to hydrolyze phthalate diesters. researchsolutions.com

Pancreatic cholesterol esterases (CEases) from porcine and bovine sources have been shown to hydrolyze a variety of structurally diverse phthalic acid esters (PAEs) into their corresponding monoesters. nih.gov This suggests that similar enzymes present in in vitro models, such as liver microsomes, could be responsible for the conversion of DAP to this compound. researchgate.net The efficiency of this hydrolysis can be influenced by the structure of the phthalate's alkyl side chains. nih.gov While microbial CEases from certain species like Pseudomonas sp. did not show activity against the tested PAEs, other microbial esterases have been identified that can hydrolyze these compounds, indicating a diversity of enzymatic capabilities in microorganisms. nih.govfrontiersin.org

| Enzyme Class | Source (in vitro/non-human models) | Substrate Type | Product | Reference |

|---|---|---|---|---|

| Carboxylesterases / Non-specific Esterases | Porcine Pancreas, Bovine Pancreas, Rat Liver Microsomes | Phthalate Diesters (e.g., Diallyl Phthalate) | Phthalate Monoesters (e.g., this compound) | e-apem.orgmdpi.comnih.gov |

| Lipases | Porcine Pancreas | Phthalate Diesters | Phthalate Monoesters | mdpi.comnih.gov |

| Microbial Esterases | Various microbial cultures | Phthalate Diesters | Phthalate Monoesters | frontiersin.org |

Following the initial hydrolysis (a Phase I reaction), phthalate monoesters can undergo further metabolic transformations. nih.gov For high-molecular-weight phthalates, the monoesters are often subject to further oxidation of the alkyl side chain, another Phase I process. e-apem.org For instance, the metabolism of di-n-pentyl phthalate in rats leads to the formation of several oxidized metabolites from the initial mono-n-pentyl phthalate, including mono(4-hydroxypentyl) phthalate and mono(4-oxopentyl) phthalate. nih.gov Given its pentenyl side chain, it is plausible that this compound could undergo similar oxidative modifications in relevant biological systems.

Subsequently, these metabolites can enter Phase II metabolism, where they are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. e-apem.org A primary Phase II reaction for phthalate monoesters is glucuronidation. nih.gov This process involves the enzyme UDP-glucuronosyltransferase, which conjugates the monoester with glucuronic acid. e-apem.org The resulting glucuronide conjugates are more hydrophilic and are readily excreted in the urine. e-apem.org While sulfation is another common Phase II pathway, glucuronidation is typically the more prominent route for phthalate metabolites. nih.gov

Molecular Interactions with Cellular Components in in vitro Assays (Focus on biochemical mechanisms, not outcomes)

The biochemical mechanisms of phthalate monoesters, including their interaction with cellular proteins, have been the subject of in vitro investigation. These interactions are crucial for understanding their potential biological effects at a molecular level.

Phthalate monoesters have been identified as ligands for various nuclear receptors. In vitro reporter assays using HepG2 cells have shown that certain phthalate monoesters can activate the pregnane (B1235032) X receptor (PXR). nih.gov PXR is a key regulator of genes involved in xenobiotic and steroid hormone metabolism. nih.gov For example, mono-2-ethylhexyl phthalate (MEHP) was found to increase the transcriptional activity of both mouse and human PXR. nih.gov

In silico molecular docking studies have also been employed to investigate the binding of phthalate monoesters to the ligand-binding domain (LBD) of human PXR. nih.gov These computational models suggest that monoesters can establish interactions with crucial amino acid residues within the LBD, indicating a potential mechanism for receptor activation. nih.gov While specific binding studies for this compound are not detailed, the general findings for other phthalate monoesters suggest a plausible interaction with nuclear receptors like PXR. nih.govnih.gov

| Receptor Protein | Phthalate Monoester Example | Assay Type | Observed Interaction | Reference |

|---|---|---|---|---|

| Pregnane X Receptor (PXR) | Mono-2-ethylhexyl phthalate (MEHP) | In vitro Reporter Assay (HepG2 cells) | Activation of PXR-mediated transcription | nih.gov |

| Human PXR (hPXR) | Monoisodecyl phthalate, Mono-2-ethylhexyl phthalate | In silico Molecular Docking | Binding to the Ligand Binding Domain (LBD) | nih.gov |

The interaction of phthalates and their metabolites with various enzymes has been explored in controlled in vitro experiments. One recent study investigated the inhibitory effects of a range of phthalate esters (PAEs) and their monoesters on human carboxylesterases (CES1 and CES2). nih.gov The results indicated that while many parent phthalate diesters significantly inhibited the activity of CES1 and CES2, the corresponding phthalate monoesters did not show inhibitory effects. nih.gov This suggests that this compound is unlikely to be a significant inhibitor of these primary hydrolytic enzymes. nih.gov This lack of inhibition by the monoester metabolite ensures that the carboxylesterase activity remains available for the initial hydrolysis of the parent diester. nih.gov

Research Gaps and Future Directions in Mono 4 Pentenyl Phthalate Studies

Development of Novel High-Throughput Analytical Methodologies

A significant challenge in studying Mono(4-pentenyl)phthalate is the lack of dedicated, high-throughput analytical methods for its detection and quantification in various environmental and biological matrices. While numerous methods exist for common phthalate (B1215562) metabolites, their applicability to this compound has not been established. researchgate.netcdc.gov Current analytical techniques for phthalate monoesters often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govmdpi.com However, these methods often require a derivatization step for polar and thermally unstable metabolites, which can complicate and prolong the analytical procedure. nih.gov

Future research should focus on developing and validating rapid, sensitive, and cost-effective high-throughput screening methods. A key research gap is the optimization of extraction and detection parameters specifically for this compound. Techniques like online solid-phase extraction (SPE) coupled with LC-MS/MS, which have been successful for other metabolites, could be adapted. researchgate.net Furthermore, developing methods that eliminate the need for derivatization would simplify sample processing and reduce the potential for analytical errors. nih.govfrontiersin.org The establishment of such methodologies is a prerequisite for conducting comprehensive studies on its occurrence, fate, and toxicology.

Table 1: Current Analytical Techniques for Phthalate Metabolites and Research Needs for this compound

| Analytical Technique | Common Analytes | Advantages for General Phthalates | Research Gaps for this compound |

|---|---|---|---|

| GC-MS | MMP, MEP, MnBP, MEHP | High resolution and sensitivity. nih.gov | Method validation, optimization of injection parameters, investigation of thermal stability. frontiersin.orgnih.gov |

| LC-MS/MS | MBP, MBzP, MEHHP | High specificity and sensitivity, suitable for polar compounds. researchgate.netresearchgate.net | Development of specific precursor/product ion pairs, matrix effect evaluation, development of isotope-labeled internal standards. |

| Online SPE-LC-MS/MS | Various monoesters | Automation, reduced sample handling, high throughput. mdpi.com | Method development and validation for complex matrices (e.g., soil, sediment, tissue). |

| Immunoassays (FPIA) | Monobutyl phthalate (MBP) | Rapid screening, potential for on-site analysis. researchgate.net | Development of specific antibodies, investigation of cross-reactivity. |

Enhanced Understanding of Abiotic Degradation Pathways in Complex Environmental Systems

The abiotic degradation of phthalates, primarily through hydrolysis and photolysis, is a key process influencing their environmental persistence. nih.govepa.gov Phthalate diesters hydrolyze to form monoesters, which are then converted to phthalic acid. nih.gov The rate of these reactions is highly dependent on environmental conditions such as pH, temperature, and exposure to sunlight. nih.govepa.govresearchgate.net

For this compound, there is a distinct lack of data on its abiotic degradation rates and pathways. The presence of the unsaturated pentenyl side chain may introduce additional degradation pathways, such as oxidation, that are not present for saturated alkyl phthalates. It is crucial to conduct experiments to determine the half-life of this compound under various environmentally relevant conditions (e.g., in freshwater, seawater, and soil porewater). Research should investigate how factors within complex environmental systems, such as the presence of dissolved organic matter and metal ions, might catalyze or inhibit its degradation. nih.gov Understanding these abiotic transformation processes is essential for accurately assessing its environmental persistence and potential for long-range transport.

Comprehensive Elucidation of Biosynthesis and Biotransformation Pathways in Environmental Microorganisms

Biodegradation is considered the primary mechanism for the removal of phthalates from the environment. nih.govresearchgate.net The general pathway involves the initial hydrolysis of phthalate diesters by microbial esterases to yield a monoester and an alcohol. researchgate.netd-nb.info The monoester is then further degraded. Aerobic degradation pathways typically involve dioxygenases that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization. nih.govnih.govresearchgate.net Anaerobic degradation proceeds through different intermediates, often involving the formation of a CoA thioester followed by decarboxylation. researchgate.netnih.gov

A major research gap is the complete absence of studies identifying the specific microorganisms and enzymatic pathways responsible for the biotransformation of this compound. The unique structure of its pentenyl side chain may affect its recognition and processing by microbial enzymes. Future research should aim to isolate and characterize microbial consortia or pure strains capable of utilizing this compound as a carbon source. Metagenomic and proteomic approaches could be employed to identify the specific esterases, dioxygenases, and other catabolic enzymes involved in its degradation. Elucidating these pathways is vital for developing effective bioremediation strategies for environments contaminated with its parent phthalate.

Table 2: Generalized Microbial Degradation Pathways of Phthalates and Research Needs for this compound

| Degradation Step | General Microbial Process | Key Enzymes | Research Gaps for this compound |

|---|---|---|---|

| Initial Hydrolysis | Diester → Monoester + Alcohol | Esterases, Hydrolases | Identification of specific esterases active on the parent di(4-pentenyl)phthalate. |

| Aromatic Ring Activation (Aerobic) | Phthalate moiety → Dihydroxylated intermediates | Dioxygenases, Dehydrogenases nih.govnih.gov | Identification of specific dioxygenase systems and elucidation of the complete catabolic pathway. |

| Aromatic Ring Activation (Anaerobic) | Phthalate moiety → Phthaloyl-CoA → Benzoyl-CoA | CoA ligases/transferases, Decarboxylases researchgate.netnih.gov | Investigation into the potential for anaerobic degradation and the enzymes involved. |

| Side-Chain Degradation | Pentenyl group metabolism | Unknown | Characterization of the metabolic fate of the 4-pentenol released during initial hydrolysis and potential for side-chain modification prior to ring cleavage. |

Modeling and Predictive Frameworks for Environmental Fate and Transport

Mathematical models are essential tools for predicting the environmental distribution, fate, and potential exposure risks of chemical contaminants. lsu.eduescholarship.org Models like HYDRUS-1D for soil leaching and fugacity-based multimedia models are used to simulate the behavior of phthalates in the environment. escholarship.orgnih.gov However, the accuracy of these models is entirely dependent on the quality of the input parameters, such as partition coefficients (e.g., Koc, Kow), degradation rates, and vapor pressure. frontiersin.org

For this compound, these critical physicochemical properties and degradation rate constants are unknown. This data gap prevents the development of reliable predictive models for its environmental fate and transport. Future research must prioritize the experimental determination of these parameters. Once this data is available, it can be incorporated into existing environmental models to simulate its partitioning between air, water, soil, and sediment. nih.gov Such models would be invaluable for conducting risk assessments, predicting potential hotspots of accumulation in the environment, and understanding its transport to sensitive ecosystems.

Q & A

How can researchers accurately quantify Mono(4-pentenyl)phthalate in environmental and biological matrices?

Level : Basic (Analytical Methodology)

Answer :

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) for sample preparation. Key steps include:

- SPE optimization : Use C18 cartridges to isolate metabolites from urine or serum matrices, minimizing matrix interference .

- Isotope dilution : Incorporate stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for recovery variability and ionization suppression .

- Quality control (QC) : Include low- and high-concentration QC pools and procedural blanks to monitor contamination, a critical concern given phthalates' ubiquity in lab environments .

- Detection limits : Achieve limits of quantification (LOQs) below 2 ng/mL, comparable to methods for DEHP metabolites like MEHHP and MEOHP .

What are the hypothesized metabolic pathways of this compound in mammalian systems?

Level : Advanced (Mechanistic Toxicology)

Answer :

While direct studies on this compound are limited, its metabolism is hypothesized to mirror DEHP's pathways (Fig. 1, ):

Hydrolysis : Initial cleavage of the ester bond, yielding phthalic acid and 4-pentenol.

Oxidation : The pentenyl sidechain undergoes β-oxidation, forming carboxylated metabolites (e.g., mono-carboxy-pentenyl phthalate), analogous to DEHP’s conversion to MEHHP and MECPP .

Conjugation : Phase II metabolism via glucuronidation enhances urinary excretion, as observed for DEHP’s oxidative metabolites .

Research gap : The absence of in vivo data necessitates validation using hepatocyte models or microsomal assays to confirm pathway specificity .

How should researchers address inconsistencies in reported phthalate metabolite concentrations across studies?

Level : Advanced (Data Contradiction Analysis)

Answer :

Discrepancies arise from:

- Pre-analytical factors : Sample collection protocols (e.g., fasting vs. non-fasting urine) and storage conditions (e.g., temperature effects on hydrolysis) .

- Analytical variability : Differences in SPE efficiency, LC column selectivity, and MS ionization parameters .

- Contamination : DEHP and its metabolites are common lab contaminants; rigorous blank controls and glassware pre-treatment (e.g., baking at 300°C) are essential .

Recommendation : Adopt harmonized protocols from large-scale studies (e.g., NHANES) and report method validation parameters (e.g., recovery rates, matrix effects) to improve cross-study comparability .

What in vitro models are suitable for assessing the endocrine-disrupting potential of this compound?

Level : Advanced (Mechanistic Biology)

Answer :

- Androgen/estrogen receptor assays : Use luciferase-based reporter systems in HEK293 cells to quantify receptor activation/inhibition, as applied to DEHP metabolites .

- Steroidogenesis assays : Primary Leydig or granulosa cell cultures can evaluate effects on testosterone/estradiol synthesis, with endpoints aligned with DEHP’s anti-androgenic activity .

- Thyroid models : FRTL-5 thyrocytes or zebrafish embryos assess disruption of thyroid hormone synthesis or transport, given DEHP’s thyroid effects in rodents .

Note : Include metabolizing systems (e.g., S9 liver fractions) to account for pro-toxicant activation .

What are the critical data gaps hindering cumulative risk assessment of this compound?

Level : Advanced (Research Prioritization)

Answer :

Key gaps include:

- Toxicokinetics : Absence of absorption, distribution, and excretion (ADME) data in mammalian models .

- Biomarker validity : Uncertainty whether urinary metabolites reflect systemic exposure, as seen with DEHP’s serum vs. urine metabolite correlations .

- Interaction effects : Potential synergism with other phthalates (e.g., DEHP, DBP) in mixture toxicity studies .

Research priority : Conduct dose-response studies in relevant animal models and integrate -omics approaches (e.g., metabolomics) to identify novel biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.